

Synthetic Routes to 4-(Aminomethyl)piperidin-2-one: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-(AMINOMETHYL)PIPERIDIN-2-
ONE

Cat. No.: B594571

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Introduction

4-(Aminomethyl)piperidin-2-one is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a lactam ring and a primary amine, provides a versatile scaffold for the development of novel therapeutics. This document outlines two primary synthetic routes to **4-(aminomethyl)piperidin-2-one**, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthetic Strategies

Two principal retrosynthetic approaches have been identified for the synthesis of **4-(aminomethyl)piperidin-2-one**.

Route 1: Dieckmann Condensation of a Tri-ester Precursor

This approach involves the construction of the piperidin-2-one ring via an intramolecular Dieckmann condensation of a suitably substituted pentanedioate derivative. The key steps are the synthesis of the tri-ester precursor followed by cyclization and subsequent reduction of a nitrile moiety.

Route 2: Modification of a Pre-formed Piperidine Ring

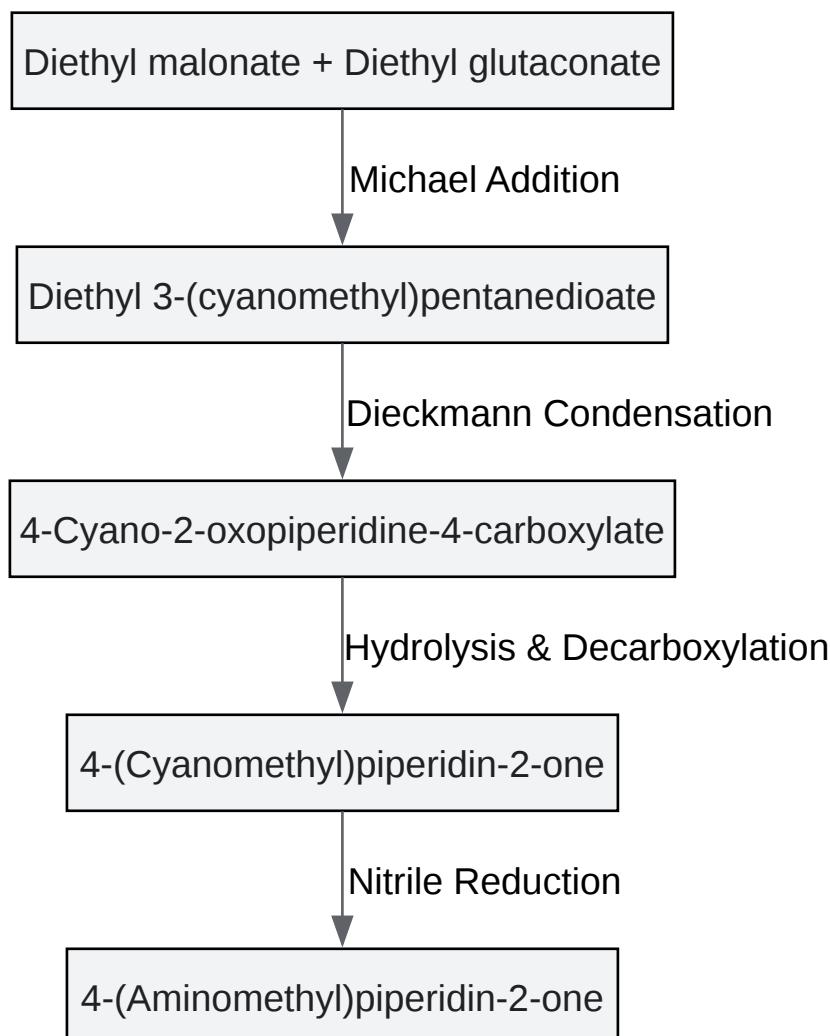
This strategy begins with a commercially available piperidine derivative, such as N-Boc-4-piperidone. The synthesis then involves the introduction of the aminomethyl group (or a precursor) at the 4-position and the subsequent formation of the lactam at the 2-position.

Below are the detailed protocols and data for the more established and reproducible pathway, Route 1.

Route 1: Synthesis via Dieckmann Condensation

This synthetic pathway is a robust method for the preparation of **4-(aminomethyl)piperidin-2-one**, commencing with the synthesis of a key intermediate, diethyl 3-(cyanomethyl)pentanedioate, followed by cyclization and reduction.

Overall Synthetic Pathway



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